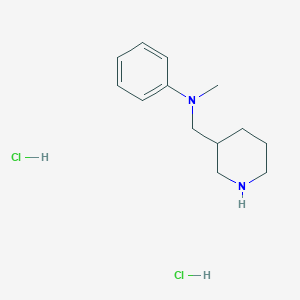

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride” is a chemical compound with the CAS Number: 2470435-72-2 . It has a molecular weight of 277.24 . The IUPAC name for this compound is N-methyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride .

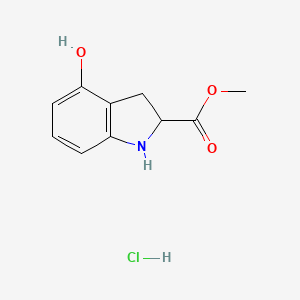

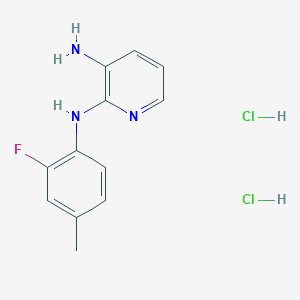

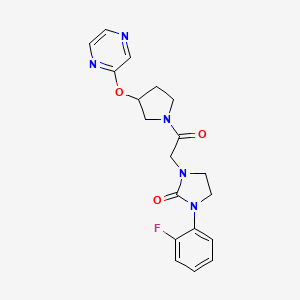

Molecular Structure Analysis

The InChI code for “N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride” is 1S/C13H20N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h2-4,7-8,12,14H,5-6,9-11H2,1H3;2*1H .Physical And Chemical Properties Analysis

“N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride” is an oil at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological activities. EN300-27102213, with its piperidine moiety, is no exception. Researchers have explored its potential as a scaffold for designing novel drugs. Key aspects include:

Substituted Piperidines: Scientists have synthesized various substituted piperidines using EN300-27102213 as a precursor. These derivatives can be tailored to target specific receptors or enzymes, making them valuable in drug development .

Spiropiperidines: EN300-27102213 can undergo cyclization reactions to form spiropiperidines. These compounds exhibit interesting biological properties and have been investigated as potential drug candidates .

Anticancer Agents

The piperidine nucleus has attracted attention in cancer research. EN300-27102213 derivatives have been evaluated for their antiproliferative effects against cancer cells. Researchers explore their mechanisms of action and potential as novel anticancer agents .

Antiviral Activity

EN300-27102213 derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication or entry makes them valuable in the fight against viral infections. Researchers investigate their efficacy against specific viruses, such as influenza or herpes simplex virus .

Neurological Disorders

Piperidine-based compounds often interact with neurotransmitter receptors. EN300-27102213 derivatives may modulate neurotransmission, making them relevant in neurological disorders. Researchers study their effects on receptors like dopamine, serotonin, and acetylcholine .

Pain Management

EN300-27102213 derivatives could potentially serve as analgesics. Their interactions with opioid receptors and modulation of pain pathways are areas of interest. Researchers explore their efficacy and safety profiles for pain management .

Chemical Biology and Target Identification

EN300-27102213 derivatives are valuable tools for chemical biology studies. By labeling these compounds with fluorescent tags or affinity probes, researchers can identify protein targets and study their functions. Such investigations contribute to our understanding of cellular processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h2-4,7-8,12,14H,5-6,9-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDALOWLVHBTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)